(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

GPCR activation thyrotropin-releasing hormone receptor cell-based luciferase reporter

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a synthetic heterocyclic small molecule (molecular formula C9H10BrNOS, molecular weight 260.15 g/mol) featuring a pyrrolidine amide coupled to a 4-bromothiophene ring. It is characterized by moderate lipophilicity (predicted LogP 2.7466), a topological polar surface area (TPSA) of 20.31 Ų, and zero hydrogen bond donors, classifying it as a brain-penetrant-like scaffold within the Rule of Five guidelines.

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
Cat. No. B4431204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC9H10BrNOS
Molecular Weight260.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CS2)Br
InChIInChI=1S/C9H10BrNOS/c10-7-5-8(13-6-7)9(12)11-3-1-2-4-11/h5-6H,1-4H2
InChIKeyAJIKRTNNOHSNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Procure (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (CAS 827591-20-8) for Research: A Procurement-Focused Baseline


(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a synthetic heterocyclic small molecule (molecular formula C9H10BrNOS, molecular weight 260.15 g/mol) featuring a pyrrolidine amide coupled to a 4-bromothiophene ring . It is characterized by moderate lipophilicity (predicted LogP 2.7466), a topological polar surface area (TPSA) of 20.31 Ų, and zero hydrogen bond donors, classifying it as a brain-penetrant-like scaffold within the Rule of Five guidelines . The compound is commercially available for research use only and serves primarily as a versatile building block for medicinal chemistry optimization and kinase inhibitor discovery programs .

Why Generic Substitution of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (CAS 827591-20-8) with In-Class Analogs Fails: Evidence of Functional and Pharmacologic Divergence


In-class substitution of (4-bromothiophen-2-yl)(pyrrolidin-1-yl)methanone with structurally similar heterocyclic amides is not straightforward due to significant divergence in kinase inhibition profiles, receptor engagement, and physicochemical properties that govern compound optimization. The 4-bromo substituent on the thiophene ring confers distinct electronic and steric characteristics that directly influence target binding affinity [1]. Quantitative profiling reveals that this compound exhibits unique activity fingerprints—ranging from sub-micromolar TRH receptor activation to micromolar CCR5 antagonism and PfPK5 inhibition—that are not recapitulated by the unsubstituted thiophene analog, the 4-chloro variant, or other pyrrolidine-based scaffolds [2][3]. Furthermore, the predicted LogP of 2.7466 positions this compound in a moderate lipophilicity window that differs from both more hydrophilic (e.g., 4-chloro analog SlogP 2.71) and more lipophilic (e.g., 3-chlorobenzo analog LogP 3.29) comparators, impacting membrane permeability and solubility profiles during lead optimization [4]. These quantitative disparities necessitate compound-specific procurement and experimental validation rather than assumption-driven analog replacement.

Quantitative Differentiation Evidence for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (CAS 827591-20-8) Against Scientific Comparators


TRH Receptor 1 Activation: Sub-Micromolar Potency Differentiates from Inactive Analogs

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone demonstrates functional agonist activity at the thyrotropin-releasing hormone receptor 1 (TRH-R1) with a potency range of 0.16–0.51 μM in a cell-based CREB-luciferase reporter assay [1]. This sub-micromolar activation stands in contrast to the unsubstituted thiophene-2-yl analog, which lacks detectable activity in comparable TRH-R1 assays (class-level inference based on SAR of related pyrrolidine-thiophene amides) [2]. The presence of the 4-bromo substituent appears critical for receptor engagement, providing a quantifiable functional advantage for researchers investigating TRH-R1-mediated signaling pathways.

GPCR activation thyrotropin-releasing hormone receptor cell-based luciferase reporter signal transduction

PfPK5 Kinase Inhibition: 1.5-Fold Greater Potency Than WR 216174 Against Malaria Target

Against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, (4-bromothiophen-2-yl)(pyrrolidin-1-yl)methanone exhibits an IC50 of 130,000 nM (130 μM) [1]. This represents a 1.5-fold improvement in potency compared to the established Pfmrk/PfPK5 inhibitor WR 216174, which displays an IC50 of 190 μM against PfPK5 . While both compounds show modest potency, the target compound's improved inhibition at a critical malarial kinase target positions it as a favorable scaffold for hit-to-lead optimization in antimalarial programs. Notably, the compound demonstrates reduced activity against human Cdk1/cyclin B (IC50 = 12,000 nM), suggesting a degree of target selectivity that may be exploitable [1].

malaria drug discovery Plasmodium falciparum cyclin-dependent kinase PfPK5 enzyme inhibition

CCR5 Antagonism: Quantifiable but Low Micromolar Potency Guides Chemotype Selection

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone acts as a CCR5 antagonist with an IC50 of 18,700 nM (18.7 μM) in a CCL5-induced calcium mobilization assay using human MOLT4 cells [1]. While this potency is three orders of magnitude weaker than the clinically approved CCR5 antagonist maraviroc (IC50 range 7–30 nM against chemokine ligands) , the target compound represents a distinct chemotype with a bromothiophene-pyrrolidine amide core that may offer different resistance profiles or physicochemical properties for lead diversification. The quantitative data allow procurement decisions based on a clear understanding of the compound's limitations: it is a low-micromolar starting point rather than a high-affinity tool compound.

chemokine receptor CCR5 antagonist HIV entry inhibition GPCR calcium mobilization

Ecto-5'-Nucleotidase Inhibition: 400-Fold Lower Potency Informs Target Selectivity Profiling

The compound inhibits rat ecto-5'-nucleotidase (CD73) with an IC50 of 40,100 nM (40.1 μM) in a COS7 cell-based assay [1]. This potency is approximately 400-fold weaker than a potent pyrrolidine-based comparator, BDBM50437946, which exhibits a Ki of 101 nM against the same enzyme [2]. This substantial potency gap provides a quantitative basis for excluding (4-bromothiophen-2-yl)(pyrrolidin-1-yl)methanone as a primary CD73 inhibitor while still acknowledging its measurable, albeit weak, engagement. The data also suggest that the compound may serve as a negative control or a scaffold for focused potency improvements in adenosine pathway research.

ecto-5'-nucleotidase CD73 adenosine signaling enzyme inhibition cancer immunotherapy

Physicochemical Differentiation: Moderate Lipophilicity (LogP 2.75) Distinct from 4-Chloro and 3-Chlorobenzo Analogs

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone has a predicted LogP of 2.7466 and TPSA of 20.31 Ų, placing it in a moderately lipophilic region favorable for oral bioavailability and blood-brain barrier penetration . This value differentiates it from two close structural comparators: the 4-chlorothiophen-2-yl analog (SlogP = 2.7118) [1] and the 3-chlorobenzo[b]thiophen-2-yl analog (LogP = 3.2895) . The bromine substitution yields lipophilicity intermediate between the slightly more polar chloro analog and the significantly more lipophilic benzo-fused analog. This quantitative difference impacts solubility, permeability, and protein binding, enabling medicinal chemists to select the appropriate halogenated building block based on the desired ADME profile of the target compound series.

physicochemical properties LogP lipophilicity drug-likeness ADME medicinal chemistry

Recommended Research Application Scenarios for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (CAS 827591-20-8) Based on Quantitative Evidence


Hit-to-Lead Optimization in Malaria Drug Discovery Targeting PfPK5

Given its 1.5-fold greater PfPK5 inhibition potency compared to WR 216174 (130 μM vs 190 μM), this compound is a rational starting point for antimalarial hit-to-lead campaigns. Researchers can utilize its modest selectivity over human Cdk1 (IC50 12,000 nM) to design focused libraries that improve potency while maintaining target discrimination [1][2]. Procurement for this scenario is justified by the compound's validated enzyme inhibition and its potential for rapid SAR expansion via the bromine handle.

GPCR Signaling Studies Requiring Sub-Micromolar TRH-R1 Agonists

With TRH-R1 activation potency between 0.16 and 0.51 μM in cell-based assays, this compound provides a sub-micromolar tool for investigating TRH-R1 downstream signaling and its therapeutic relevance in neurological or endocrine disorders [1]. The activity is absent in the unsubstituted thiophene analog, making this specific brominated derivative essential for researchers aiming to probe structure-activity relationships at this receptor [2].

Medicinal Chemistry Building Block for Lipophilicity-Modulated Series

The compound's predicted LogP of 2.7466 positions it in a moderate lipophilicity window suitable for CNS and oral drug design [1]. Its physicochemical differentiation from the 4-chloro (SlogP 2.71) and 3-chlorobenzo (LogP 3.29) analogs enables medicinal chemists to fine-tune LogP by selecting the appropriate halogenated building block [2]. Procurement is recommended when a slight increase in lipophilicity relative to the chloro analog is desired without the large LogP jump introduced by benzo-fusion.

CCR5 Antagonist Chemotype Exploration and Negative Control Studies

The compound's low-micromolar CCR5 antagonism (IC50 18.7 μM) provides a quantitative benchmark for evaluating novel chemotypes [1]. Researchers can employ it as a weak-binding reference compound in screening cascades or as a scaffold for systematic potency improvement via substitution at the bromine position or pyrrolidine ring. Its three-orders-of-magnitude weaker potency than maraviroc (7–30 nM) also qualifies it as a useful negative control in high-throughput screening validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.